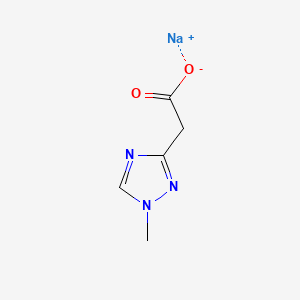

sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate

Description

Properties

Molecular Formula |

C5H6N3NaO2 |

|---|---|

Molecular Weight |

163.11 g/mol |

IUPAC Name |

sodium;2-(1-methyl-1,2,4-triazol-3-yl)acetate |

InChI |

InChI=1S/C5H7N3O2.Na/c1-8-3-6-4(7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |

InChI Key |

POBFFBJHMFHJEQ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C=NC(=N1)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with sodium hydroxide and chloroacetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:

- Dissolve 1-methyl-1H-1,2,4-triazole in water.

- Add sodium hydroxide to the solution to form the sodium salt of the triazole.

- Introduce chloroacetic acid to the reaction mixture.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Isolate the product by crystallization and purify it by recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s nitrogen atoms act as nucleophiles in reactions with electrophilic reagents. For example:

-

Alkylation/arylation : Reacts with alkyl halides or aryl diazonium salts to form N-substituted triazole derivatives.

-

Cross-coupling : Participates in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) due to electron-deficient nitrogen centers .

Key Reaction Example:

Substrate : Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate + Benzyl bromide

Conditions : DMF, K₂CO₃, 80°C, 12 h

Product : N-Benzylated triazole derivative

Yield : 78% .

Acid-Base Reactions

The acetate group enables deprotonation/protonation equilibria and salt formation:

-

Neutralization : Reacts with strong acids (e.g., HCl) to regenerate 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid.

-

Coordination chemistry : Forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via the carboxylate and triazole moieties .

Complexation Study:

| Metal Salt | Reaction Medium | Product Stability Constant (log K) |

|---|---|---|

| Cu(NO₃)₂ | Aqueous | 8.2 ± 0.3 |

| FeCl₃ | Ethanol | 6.7 ± 0.2 |

| Data from coordination experiments under ambient conditions . |

Condensation and Cyclization

The compound participates in cyclocondensation reactions, forming heterocyclic systems:

-

With formylhydrazide : Forms triazolylacetates or aminopyrazolones depending on substituent effects and reaction conditions .

-

Mechanism : Initial Michael addition followed by intramolecular cyclization (Scheme 1) .

Reaction Pathway Comparison:

| Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Formylhydrazide | EtOH, Δ, 6 h | Triazolylacetate 1a | 65 |

| Hydrazine hydrate | H₂O, RT, 24 h | Aminopyrazolone 4c | 72 |

| Adapted from PMC study on triazole derivatives . |

Biological Activity Modulation

Structural modifications via chemical reactions enhance pharmacological properties:

Scientific Research Applications

Chemistry: Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and materials science.

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its triazole moiety is known to interact with various biological targets, making it a useful tool in drug discovery and development.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly as antifungal and antimicrobial agents. Triazole derivatives are known for their efficacy in treating infections caused by fungi and bacteria.

Industry: In industrial applications, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various chemical processes.

Mechanism of Action

The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

Sodium 2-((5-Bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Lesinurad Sodium)

- Structure : Contains a bromo substituent at position 5, a cyclopropylnaphthyl group at position 4, and a thioacetate linkage.

- Molecular Formula : C₁₇H₁₃BrN₃NaO₂S; Molecular Weight : 426.26 g/mol.

- Application : Approved URAT1 inhibitor for gout treatment. The bulky naphthyl group enhances target specificity but reduces solubility compared to the simpler target compound .

Sodium 2-((4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate

- Structure : Features a thiophene-methyl group at position 5 and a thioacetate linkage.

- Application : Acts as an actoprotective agent with anti-stress properties. The thioether linkage may influence metabolic stability compared to the oxygen-based acetate in the target compound .

2-(3-Phenyl-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Substituted with a phenyl group at position 3 of the triazole.

- Molecular Weight : 203.2 g/mol.

Positional Isomers and Functional Group Variations

2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic Acid

- Structure : Methyl group at position 3 and acetate at position 1 (positional isomer of the target compound).

- Impact : Altered substituent positions can significantly affect binding affinity in biological systems .

Ethyl 2-[1-(6-Chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate

Key Research Findings

- URAT1 Inhibitors : Bulky analogs like Lesinurad show high target specificity but require structural complexity, whereas the target compound’s simplicity may offer advantages in synthesis and solubility .

- Actoprotective Agents : Thio-linked derivatives demonstrate enhanced stress resistance, but their metabolic pathways differ due to sulfur’s reactivity .

- Safety : The target compound’s acid form (2-(1-methyl-1H-1,2,4-triazol-3-yl)acetic acid) has moderate acute toxicity (H302, H315), while sodium salts generally improve tolerability .

Biological Activity

Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C₅H₈N₃O₂Na

Molecular Weight : Approximately 205.19 g/mol

Solubility : The sodium salt form enhances solubility in water, making it suitable for various biological applications.

Pharmacological Properties

This compound exhibits a range of biological activities:

- Antifungal Activity : Compounds containing the triazole moiety are known for their antifungal properties. This compound has shown effectiveness against resistant fungal strains when used in combination with other antifungal agents.

- Antimicrobial Activity : It has demonstrated significant antimicrobial activity against various bacterial strains. Studies have indicated that triazole derivatives can inhibit bacterial growth by interfering with specific metabolic pathways .

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. This suggests potential applications in chemoprevention and chemotherapy .

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : It inhibits key enzymes involved in fungal and bacterial metabolism, disrupting their growth and replication processes .

- Stress-Protective Properties : In animal models, this compound has displayed protective effects against stress-induced damage, particularly in liver tissues. Histological examinations showed reduced signs of stress damage when treated with the compound .

Case Study 1: Antifungal Efficacy

A study demonstrated that this compound could enhance the efficacy of existing antifungal treatments against resistant strains. When combined with fluconazole, it showed a synergistic effect that significantly improved treatment outcomes.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies revealed that this compound induced apoptosis in various cancer cell lines. The compound's ability to trigger cell death was linked to its interference with critical cellular pathways involved in survival and proliferation .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of this compound compared to related triazole compounds:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Triazole ring + acetate group | Enhanced solubility as sodium salt | Antifungal, antimicrobial, cytotoxic |

| 1-Methyl-1H-1,2,4-triazole | Basic triazole structure | Limited biological activity | Minimal |

| 3-(Propan-2-yl)-1H-1,2,4-triazole | Propan-2-yl substituent | Increased lipophilicity | Moderate antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate, and how is structural integrity validated?

- Answer : The compound is synthesized by reacting the corresponding carboxylic acid derivative (e.g., 2-((5-(hydroxy(phenyl)methyl)-4-R-1,2,4-triazol-3-yl)thio)acetic acid) with sodium hydroxide in aqueous media, followed by evaporation and recrystallization from ethanol . Structural confirmation employs elemental analysis, IR spectrophotometry (to verify functional groups like carboxylate and triazole rings), and chromatographic methods (e.g., HPLC-DAD) to assess purity and individuality .

Q. How can researchers optimize purification protocols to achieve high yield and purity for this compound?

- Answer : Purification is optimized via recrystallization from ethanol or water-ethanol mixtures, ensuring solubility differences between the target compound and impurities. Chromatographic methods, such as hydrophilic interaction liquid chromatography (HILIC), are recommended for resolving technological impurities, with retention behavior studied as a function of temperature and mobile-phase composition .

Advanced Research Questions

Q. What experimental models are suitable for evaluating the hepatoprotective effects of this compound, and how can contradictory data across studies be addressed?

- Answer : Rodent models of chemically induced hepatitis (e.g., carbon tetrachloride) or acute immobilization stress are widely used. Histological analysis of liver tissue (e.g., inflammatory markers, necrotic changes) and biochemical assays (e.g., ALT/AST levels) are critical . Contradictions may arise from variations in dosage (e.g., 100 mg/kg vs. lower doses), stress induction protocols, or comparator drugs (e.g., Thiotriazolin vs. Mebicar). Meta-analyses of dose-response relationships and standardized stress models are recommended to reconcile discrepancies .

Q. What methodologies are recommended for pharmacokinetic profiling of this compound in preclinical studies?

- Answer : Blood concentration-time profiles in rats, analyzed via LC-MS/MS, reveal rapid absorption (Tmax at 5 minutes) and mono-exponential elimination. Key parameters include AUC0–∞, clearance (CL), and volume of distribution (Vd). Forced degradation studies under acidic/alkaline conditions assess stability, while metabolite identification uses high-resolution mass spectrometry .

Q. How can researchers design experiments to evaluate the actoprotective and anti-stress properties of this compound?

- Answer : Use acute immobilization stress models in rats, monitoring behavioral parameters (e.g., open-field test), physiological markers (e.g., corticosterone levels), and antioxidant-prooxidant balance (e.g., SOD, catalase, MDA assays). Comparator drugs like Mebicar (100 mg/kg) should be included to benchmark efficacy. Histological analysis of liver and brain tissues further validates stress-protective mechanisms .

Q. What analytical strategies resolve contradictions in reported bioactivity data for 1,2,4-triazole derivatives?

- Answer : Comparative studies using isogenic cell lines or standardized animal models can isolate structure-activity relationships (SAR). For example, substituting the thiophen-2-ylmethyl group in sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate alters hepatoprotective efficacy . Cross-validation via orthogonal assays (e.g., in vitro enzyme inhibition + in vivo histology) reduces methodological bias .

Methodological Considerations

Q. How should forced degradation studies be conducted to assess the stability of this compound?

- Answer : Expose the compound to hydrolytic (acid/base), oxidative (H2O2), thermal, and photolytic stress. Monitor degradation products via HPLC-DAD or UPLC-QTOF, with peak purity analysis to confirm separation from impurities. Stability-indicating methods must validate specificity, accuracy, and robustness under ICH guidelines .

Q. What computational tools are effective for predicting the thermodynamic properties of this compound in chromatographic systems?

- Answer : Hydrophilic interaction chromatography (HILIC) retention data, modeled using van’t Hoff plots, calculate thermodynamic parameters (ΔH°, ΔS°). Software like ACD/Labs or Chromeleon® integrates temperature-dependent retention factors to optimize separation conditions for impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.